methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound with a pyrazole ring substituted by a methyl group, a cyclopentyl group, and a nitro group at specific positions. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems. Their tautomeric behavior influences reactivity and biological activities .
Preparation Methods
Synthetic Routes:: The synthesis of methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate involves several steps. One common approach is the condensation of an appropriate cyclopentanone derivative with a nitrohydrazine. The reaction typically proceeds under acidic or basic conditions, resulting in the formation of the desired pyrazole ring.
Reaction Conditions::Starting Materials: Cyclopentanone, nitrohydrazine
Reagents: Acid or base catalysts
Reaction Conditions: Reflux or room temperature
Major Steps:
Industrial Production:: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate can undergo various reactions:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the carboxylate position.
Cyclization: Formation of fused heterocyclic systems.
Common reagents include reducing agents (e.g., hydrogenation catalysts), nucleophiles, and acid/base catalysts. The major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its heterocyclic nature and diverse reactivity.
Pesticide Development: Pyrazoles are used in agrochemicals.
Material Science: As building blocks for functional materials.
Mechanism of Action
The exact mechanism by which methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate exerts its effects depends on its specific biological targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, emphasizing its unique structural features.
Remember that ongoing research may reveal additional applications and insights into this compound’s behavior
Biological Activity
Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate is a significant compound within the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and comparative analysis with related compounds, supported by research findings and case studies.
Chemical Structure and Properties
Molecular Formula : C10H12N4O3
Molecular Weight : 240.23 g/mol
Structural Features :
- Cyclopentyl Group : Enhances steric and electronic properties.
- Nitro Group : Positioned at the 3-position of the pyrazole ring, contributing to biological reactivity.
- Methyl Ester Functional Group : Influences solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group may facilitate redox reactions, while the pyrazole ring can engage in hydrogen bonding with active sites on enzymes or proteins. This interaction can modulate enzyme activity, potentially leading to anti-inflammatory and antimicrobial effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that pyrazole derivatives can inhibit the growth of various pathogens. This compound has demonstrated potential against bacteria and fungi, with specific attention to its efficacy against resistant strains.
Anti-inflammatory Effects
The compound has been evaluated for its ability to modulate inflammatory pathways. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, a comparative study showed significant inhibition of cell proliferation in carcinoma cell lines, with IC50 values comparable to established chemotherapeutic agents like Cisplatin.
Case Studies and Research Findings
Several key studies highlight the biological activity of this compound:
- Antimicrobial Study : A study conducted on various pyrazole derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .
- Anti-inflammatory Research : In vitro experiments demonstrated that this compound could significantly lower levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for its anti-inflammatory effects .
- Cytotoxicity Assessment : Derivatives were tested against several cancer cell lines (e.g., MCF7, HeLa), revealing IC50 values ranging from 0.13 µM to 0.34 µM, indicating strong antiproliferative effects .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Nitro group at 3-position; cyclopentyl group | Antimicrobial, anti-inflammatory, anticancer |
Ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate | Ethyl ester instead of methyl | Similar biological activity potential |
Methyl 5-nitro-1H-pyrazole-3-carboxylate | Different position of nitro group | Known for enzyme inhibition |
3-Methyl-1H-pyrazole-5-carboxylic acid | Lacks cyclopentyl group | Used as a D-amino acid oxidase inhibitor |
This comparative analysis illustrates how the unique structural features of this compound contribute to its distinct biological activities.
Properties
Molecular Formula |
C10H13N3O4 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
methyl 2-cyclopentyl-5-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C10H13N3O4/c1-17-10(14)8-6-9(13(15)16)11-12(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
USCBYUIGMGDTLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2CCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.